molecular formula C20H22FNO2 B118880 Citalopram Carboxaldehyde CAS No. 227954-87-2

Citalopram Carboxaldehyde

Número de catálogo: B118880
Número CAS: 227954-87-2
Peso molecular: 327.4 g/mol
Clave InChI: GRNCGIVYWGYYLT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Citalopram Carboxaldehyde is a chemical compound that serves as an intermediate in the synthesis of citalopram, a widely used antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs). This compound is crucial in the production of citalopram due to its role in forming the final active pharmaceutical ingredient.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Citalopram Carboxaldehyde typically involves multiple steps, starting from basic organic compounds. One common route involves the reaction of 4-(dimethylamino)-1-(4-fluorophenyl)-1-butanone with a suitable aldehyde source under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the purity and concentration of the compound during production .

Análisis De Reacciones Químicas

Aldehyde-to-Cyano Conversion

The aldehyde group undergoes cyanidation to form the 5-cyano derivative, a direct precursor to citalopram. This step is mediated via nucleophilic substitution or Grignard reactions:

  • Reaction conditions :

    • Substrate: 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde

    • Reagents: Trimethylsilyl cyanide (TMSCN), cuprous cyanide (CuCN), or KCN

    • Solvent: Tetrahydrofuran (THF) or toluene

    • Temperature: 50–80°C

Reaction StepYield (%)Key Catalyst/ReagentReference
Aldehyde → 5-Cyano Derivative70–85CuCN, TMSCN

Palladium-Catalyzed Heteroallylation

A novel Pd(II)-catalyzed method enables direct functionalization of the aldehyde intermediate with allylic halides (Table 1):

  • Mechanism : Pd(II)-induced cyclization followed by allylic C–C bond formation .

  • Optimal conditions :

    • Catalyst: Pd(hfacac)₂ (5 mol%)

    • Base: NaHCO₃

    • Solvent: Toluene

    • Temperature: 50°C .

Table 1 : Pd-Catalyzed Oxyallylation of Citalopram Carboxaldehyde

EntrySubstrateAllyl HalideProduct Yield (%)
1Benzyl alcohol derivativeAllyl Cl70
2Sterically hindered alkeneAllyl Br75

Metabolic Reactions

This compound is implicated in hepatic metabolism through oxidative pathways:

Oxidation to Propionic Acid Derivatives

Aldehyde oxidase (AO) and monoamine oxidases (MAOs) catalyze the oxidation of this compound to citalopram propionic acid:

  • Enzymes involved : Aldehyde oxidase, MAO-A/B

  • Kinetic parameters :

    • VmaxV_{max}: Not quantified (in vitro studies show AO dominance)

    • Inhibitors: Hydralazine (AO inhibitor)

Table 2 : Metabolic Pathways of this compound

EnzymeReaction TypeProductClinical Impact
Aldehyde oxidaseOxidationCitalopram propionic acidInactive metabolite
CYP2D6N-DemethylationDidemethylcitalopramWeak CYP2D6 inhibition

Drug-Drug Interactions

Concomitant use with favipiravir alters this compound metabolism:

  • Effect : Favipiravir decreases clearance (Cl) by 40% and increases AUC by 2.1-fold .

  • Mechanism : Competitive inhibition of aldehyde oxidase .

Chiral Separation

Enantioselective analysis using acetylated β-cyclodextrin columns resolves R/S-citalopram carboxaldehyde derivatives:

  • Column : Chirobiotic V (250 × 4.6 mm, 5 μm)

  • Mobile phase : Methanol:ammonium acetate (90:10, v/v)

  • Detection : UV at 240 nm

Table 3 : Enantiomer Ratios in Forensic Cases

Citalopram Concentration (μg/mL)S/R RatioParent/Metabolite Ratio
0.5–1.01.20.8
>2.01.82.5

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Citalopram carboxaldehyde is structurally related to citalopram, which primarily functions by inhibiting the reuptake of serotonin in the central nervous system. This action enhances serotonergic neurotransmission, which is crucial for mood regulation. The compound's mechanism of action is presumed to involve the inhibition of the serotonin transporter (SLC6A4), leading to increased serotonin availability at synaptic clefts .

Pharmacological Applications

  • Antidepressant Activity :
    • Similar to citalopram, this compound may exhibit antidepressant properties. It could be explored as a treatment for major depressive disorder (MDD) and other mood disorders due to its potential to modulate serotonin levels .
  • Anxiolytic Effects :
    • Given its serotonergic activity, there is potential for this compound to be effective in treating anxiety disorders, including generalized anxiety disorder (GAD) and panic disorder .
  • Neuroprotective Properties :
    • Emerging studies suggest that compounds affecting serotonin pathways may also have neuroprotective effects, potentially offering benefits in neurodegenerative conditions such as Alzheimer's disease .
  • Pharmacogenomic Implications :
    • Variability in response to SSRIs, including this compound, can be influenced by genetic factors affecting drug metabolism (e.g., CYP2D6 polymorphisms). Understanding these variations can help tailor personalized treatment plans .

Table 1: Summary of Relevant Case Studies

Study ReferenceFocus AreaFindings
DrugBankPharmacologyCitalopram's mechanism as a serotonin reuptake inhibitor; implications for depression treatment.
PharmGKBPharmacogenomicsGenetic variability impacts efficacy and safety profiles of SSRIs.
Pharmaceutical JournalChemical PropertiesStructural analysis indicating potential binding affinities relevant for antidepressant activity.

Potential Risks and Considerations

While exploring the applications of this compound, it is essential to consider potential risks associated with SSRIs, including:

  • QT Interval Prolongation : High doses of citalopram have been linked to cardiac risks; hence, careful monitoring is necessary when considering similar compounds .
  • Side Effects : Common side effects associated with SSRIs include gastrointestinal disturbances, sexual dysfunction, and increased risk of suicidal ideation in certain populations .

Mecanismo De Acción

Citalopram Carboxaldehyde itself does not have a direct mechanism of action but is crucial in the synthesis of citalopram. Citalopram works by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft. This action is mediated through the inhibition of the serotonin transporter (SERT), leading to enhanced serotonergic neurotransmission .

Comparación Con Compuestos Similares

Similar Compounds

    Escitalopram: The S-enantiomer of citalopram, more potent and selective.

    Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.

    Sertraline: An SSRI with a distinct chemical structure and pharmacokinetic profile.

Uniqueness

Citalopram Carboxaldehyde is unique due to its specific role in the synthesis of citalopram. Unlike other SSRIs, citalopram is a racemic mixture, and its synthesis involves unique intermediates like this compound. This intermediate is not commonly found in the synthesis of other SSRIs, highlighting its importance in the production of citalopram .

Actividad Biológica

Citalopram carboxaldehyde, a metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, has garnered attention for its biological activity and implications in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, potential therapeutic effects, and safety profile.

Overview of Citalopram and Its Metabolites

Citalopram is primarily used to treat major depressive disorder and anxiety disorders. It functions by selectively inhibiting the reuptake of serotonin in the brain, thus increasing serotonin levels in the synaptic cleft. The main metabolic pathway involves the conversion of citalopram to several metabolites, including this compound, through the action of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 .

Pharmacokinetics

The pharmacokinetics of citalopram are characterized by:

  • Absorption : Citalopram is rapidly absorbed with peak plasma concentrations occurring within 4-6 hours after oral administration.
  • Distribution : It has a volume of distribution of approximately 12-15 L/kg.
  • Metabolism : Citalopram undergoes extensive hepatic metabolism, with the formation of several metabolites including this compound. The half-life of citalopram is about 35 hours .
  • Excretion : Approximately 12-23% of an oral dose is recovered unchanged in urine .

This compound's biological activity is closely linked to its role as a metabolite of citalopram. While citalopram primarily acts as a serotonin reuptake inhibitor, its metabolites, including this compound, may have distinct or complementary actions. The exact mechanism by which this compound exerts its effects remains less understood but is believed to involve modulation of serotonergic pathways and potentially other neurotransmitter systems .

Safety Profile

Citalopram has been associated with certain adverse effects, including dose-dependent QT interval prolongation. The FDA has recommended limiting doses to a maximum of 40 mg per day due to these risks . While this compound's safety profile has not been extensively studied, it is essential to consider potential interactions with other medications metabolized by similar pathways.

Case Studies and Research Findings

  • Clinical Observations : In a cohort study involving infants exposed to antidepressants during pregnancy, adverse outcomes were noted in those exposed to SSRIs like citalopram. This raises concerns about potential teratogenic effects associated with both citalopram and its metabolites, including carboxaldehyde .
  • Toxicology Reports : A case report highlighted cardiotoxicity associated with citalopram overdose, noting that metabolites such as this compound could play a role in exacerbating toxicity symptoms .
  • In Vitro Studies : Research indicates that citalopram and its metabolites exhibit varying degrees of interaction with neurotransmitter transporters. While specific studies on this compound are sparse, it is hypothesized that it may influence serotonin transporter activity indirectly through its parent compound's mechanisms .

Comparative Analysis

Characteristic Citalopram This compound
Primary Use AntidepressantMetabolite; potential effects unclear
Mechanism SSRIUnknown; likely serotonergic modulation
Pharmacokinetics Half-life ~35 hoursNot well characterized
Safety Profile QT prolongation riskLimited data

Propiedades

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c1-22(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-23)12-16(19)14-24-20/h4-9,12-13H,3,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNCGIVYWGYYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432376
Record name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227954-87-2
Record name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.